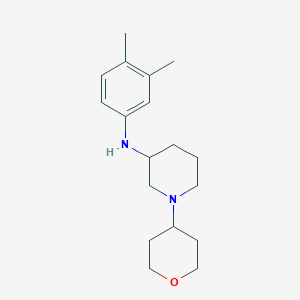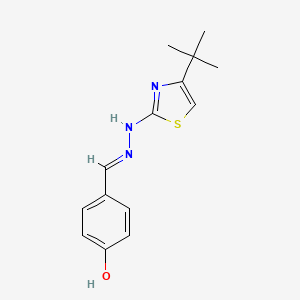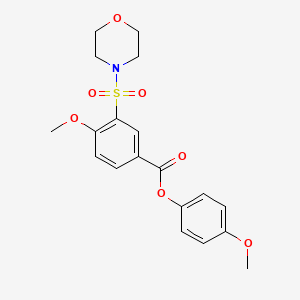
N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine, also known as DMPYP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic effects. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine in lab experiments is its high potency and selectivity towards certain targets. However, its low solubility and stability in aqueous solutions can be a limitation, which requires the use of suitable solvents and storage conditions.
Future Directions
There are several future directions for research on N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine, including:
1. Further investigation of its mechanism of action and molecular targets.
2. Development of more efficient and scalable synthesis methods.
3. Evaluation of its potential therapeutic effects in other diseases, such as diabetes and cardiovascular diseases.
4. Optimization of its pharmacokinetic properties to improve its efficacy and safety.
5. Development of novel drug delivery systems for targeted delivery of this compound to specific tissues or cells.
In conclusion, this compound is a promising compound that has shown potential therapeutic effects in various diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesis Methods
N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine can be synthesized using various methods, including the reaction of 3,4-dimethylphenylamine with tetrahydro-2H-pyran-4-ol in the presence of a suitable catalyst. This reaction leads to the formation of the intermediate product, which is then treated with piperidine to yield the final product, this compound. Other methods for synthesizing this compound have also been reported in the literature.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine has been extensively studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(oxan-4-yl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14-5-6-16(12-15(14)2)19-17-4-3-9-20(13-17)18-7-10-21-11-8-18/h5-6,12,17-19H,3-4,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBCDBOVTLQPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6106782.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6106809.png)
![1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6106827.png)
![2,2'-[1,2-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6106841.png)
![2-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6106846.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)
![5-{[4-(3-methylphenoxy)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6106860.png)
![1-(3-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6106862.png)

![N-[2-(acetylamino)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6106872.png)
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)glycinamide](/img/structure/B6106895.png)